molecular formula C17H12ClN3O2S2 B2553094 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893983-81-8

3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2553094
CAS No.: 893983-81-8
M. Wt: 389.87
InChI Key: DAHKEFYWXOMMRL-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes a chloro-substituted phenyl ring and an imidazothiazole moiety, contributes to its significant pharmacological potential.

Preparation Methods

The synthesis of 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the imidazothiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Substitution reactions: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The final step involves the reaction of the chloro-substituted imidazothiazole with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Hydrolysis: Acidic or basic hydrolysis can break the sulfonamide bond, leading to the formation of the corresponding sulfonic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: The compound exhibits significant biological activities, including anticancer, antifungal, and antiviral properties. It has been tested against various cancer cell lines and pathogens, showing promising results.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of cancer, fungal infections, and viral diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide can be compared with other imidazothiazole derivatives and sulfonamide compounds :

    Levamisole: A well-known imidazothiazole derivative used as an anthelmintic and immunomodulator. Unlike this compound, Levamisole is primarily used for its immunostimulatory effects.

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections. While sulfamethoxazole is effective against bacteria, this compound has broader biological activities, including anticancer properties.

    Benzothiazole derivatives: These compounds share structural similarities with imidazothiazoles and exhibit diverse biological activities, including anticancer and antimicrobial properties.

The uniqueness of this compound lies in its combination of a chloro-substituted phenyl ring and an imidazothiazole moiety, which contributes to its broad spectrum of biological activities.

Biological Activity

The compound 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article aims to summarize the existing research on its biological activity, including cytotoxic effects against various cancer cell lines and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Molecular Weight : 292.0073 g/mol

Cytotoxicity Studies

Research has demonstrated that compounds with similar imidazo[2,1-b]thiazole scaffolds exhibit significant cytotoxic activity against various human cancer cell lines. For instance, studies on related compounds have shown IC₅₀ values in the range of 2.38–3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent anti-cancer properties .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
This compoundSISOTBDTBD
4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamideSISO2.87
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamideRT-1123.06

The mechanisms underlying the cytotoxic effects of imidazo[2,1-b]thiazole derivatives are believed to involve induction of apoptosis in cancer cells. For example, one study reported that treatment with specific compounds led to an increase in early and late apoptotic cells in the SISO cell line when exposed to IC₅₀ concentrations . This suggests that these compounds may activate apoptotic pathways that could be exploited for therapeutic purposes.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial activities. A related study highlighted the antifungal potential of thiazole-based compounds against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This broadens the therapeutic scope of compounds containing the imidazo[2,1-b]thiazole moiety.

Case Studies and Research Findings

Several case studies have emphasized the biological relevance of thiazole derivatives:

  • Anticancer Activity : A compound structurally related to our target showed significant inhibition rates against various cancer cell lines with a focus on structure-activity relationships (SAR). The introduction of electron-withdrawing groups was found to enhance potency .
  • Apoptosis Induction : In vitro studies indicated that certain derivatives could effectively induce apoptosis in cancer cells via intrinsic pathways involving mitochondrial dysfunction .
  • Antifungal Properties : The synthesized thiazole derivatives exhibited notable antifungal activity against clinical strains of Candida, suggesting their potential utility in treating fungal infections alongside cancer therapies .

Properties

IUPAC Name

3-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c18-13-2-1-3-15(10-13)25(22,23)20-14-6-4-12(5-7-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKEFYWXOMMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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